molecular formula C15H11NO4 B12066139 4-(4-Nitrophenyl)-isochroman-3-one

4-(4-Nitrophenyl)-isochroman-3-one

Cat. No.: B12066139
M. Wt: 269.25 g/mol
InChI Key: POFMMDOTNPDBIK-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-isochroman-3-one is a chemical compound that belongs to the class of isochromanones It features a nitrophenyl group attached to the isochromanone core, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)-isochroman-3-one typically involves the nitration of isochromanone derivatives. One common method is the nitration of isochroman-3-one using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)-isochroman-3-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The isochromanone core can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Sodium borohydride in methanol or ethanol, catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Reduction: 4-(4-Aminophenyl)-isochroman-3-one.

    Substitution: Various substituted isochromanones depending on the nucleophile used.

    Oxidation: Isochromanone carboxylic acids or other oxidized derivatives.

Scientific Research Applications

4-(4-Nitrophenyl)-isochroman-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-isochroman-3-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which may interact with biological macromolecules, such as proteins and nucleic acids. This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl isocyanate: Used in the synthesis of pharmaceutical intermediates.

    4-Nitrophenyl acetate: Employed in enzyme assays and as a substrate for esterase and lipase activity.

    4-Nitrophenyl formate: Utilized as a reagent for the selective formylation of amino groups.

Uniqueness

4-(4-Nitrophenyl)-isochroman-3-one is unique due to its isochromanone core, which imparts distinct chemical reactivity and potential biological activities. Its combination of a nitrophenyl group with the isochromanone structure makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

4-(4-nitrophenyl)-1,4-dihydroisochromen-3-one

InChI

InChI=1S/C15H11NO4/c17-15-14(10-5-7-12(8-6-10)16(18)19)13-4-2-1-3-11(13)9-20-15/h1-8,14H,9H2

InChI Key

POFMMDOTNPDBIK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C(=O)O1)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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